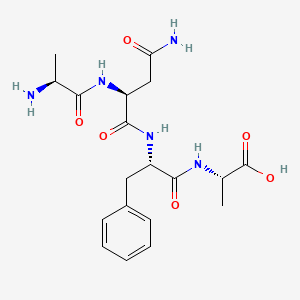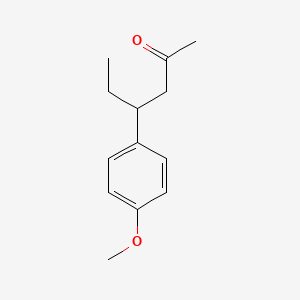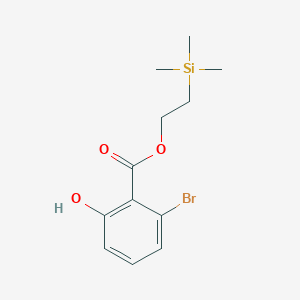
2-(Trimethylsilyl)ethyl 2-bromo-6-hydroxybenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Trimethylsilyl)ethyl 2-bromo-6-hydroxybenzoate is a chemical compound with the molecular formula C12H17BrO3Si and a molecular weight of 317.25 g/mol . It is a derivative of benzoic acid and contains both bromine and trimethylsilyl groups, which contribute to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Trimethylsilyl)ethyl 2-bromo-6-hydroxybenzoate typically involves the esterification of 2-bromo-6-hydroxybenzoic acid with 2-(trimethylsilyl)ethanol. This reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
2-(Trimethylsilyl)ethyl 2-bromo-6-hydroxybenzoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: The ester group can be reduced to alcohols under suitable conditions.
Common Reagents and Conditions
Substitution: Reagents like sodium iodide (NaI) in acetone can be used for halogen exchange reactions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
Substitution: Formation of 2-(Trimethylsilyl)ethyl 2-iodo-6-hydroxybenzoate.
Oxidation: Formation of 2-(Trimethylsilyl)ethyl 2-bromo-6-oxo-benzoate.
Reduction: Formation of 2-(Trimethylsilyl)ethyl 2-bromo-6-hydroxybenzyl alcohol.
科学的研究の応用
2-(Trimethylsilyl)ethyl 2-bromo-6-hydroxybenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme interactions and inhibition due to its structural similarity to natural substrates.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 2-(Trimethylsilyl)ethyl 2-bromo-6-hydroxybenzoate involves its interaction with molecular targets through its functional groups. The bromine atom can participate in halogen bonding, while the hydroxyl and ester groups can form hydrogen bonds and other interactions with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
2-Bromo-6-hydroxybenzoic acid: Lacks the trimethylsilyl group, making it less lipophilic.
2-(Trimethylsilyl)ethyl benzoate: Lacks the bromine and hydroxyl groups, reducing its reactivity.
2-Bromo-6-methoxybenzoate: Contains a methoxy group instead of a hydroxyl group, altering its hydrogen bonding capabilities.
Uniqueness
2-(Trimethylsilyl)ethyl 2-bromo-6-hydroxybenzoate is unique due to the presence of both bromine and trimethylsilyl groups, which enhance its reactivity and lipophilicity. This combination of functional groups makes it a versatile intermediate in organic synthesis and a valuable compound for various scientific applications .
特性
CAS番号 |
143104-20-5 |
|---|---|
分子式 |
C12H17BrO3Si |
分子量 |
317.25 g/mol |
IUPAC名 |
2-trimethylsilylethyl 2-bromo-6-hydroxybenzoate |
InChI |
InChI=1S/C12H17BrO3Si/c1-17(2,3)8-7-16-12(15)11-9(13)5-4-6-10(11)14/h4-6,14H,7-8H2,1-3H3 |
InChIキー |
NEWQMIQCICNFNV-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(C)CCOC(=O)C1=C(C=CC=C1Br)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


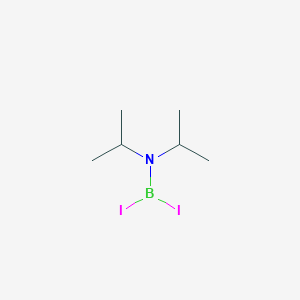

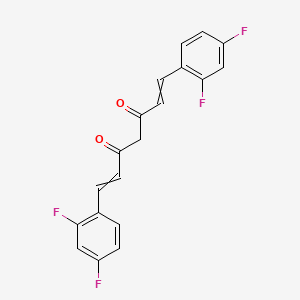
![N-Butyl-N-[(3,4-dichlorophenyl)methyl]pyrrolidin-3-amine](/img/structure/B12540796.png)
![Diethyl 2,2'-spirobi[[1,3]benzodioxole]-5,5'-dicarboxylate](/img/structure/B12540798.png)
![3-{[Methyl(phenyl)boranyl]oxy}propyl acetate](/img/structure/B12540807.png)
![5-{[3-(4-Amino-3-methylphenyl)propyl]amino}pentanamide](/img/structure/B12540819.png)
![3,3'-Di(naphthalen-2-yl)[1,1'-biphenyl]-2,2'-diol](/img/structure/B12540820.png)
![3-(2-{5-[2-(Dipropylamino)ethyl]-2-methoxyphenoxy}ethyl)phenol](/img/structure/B12540821.png)
methanone](/img/structure/B12540824.png)
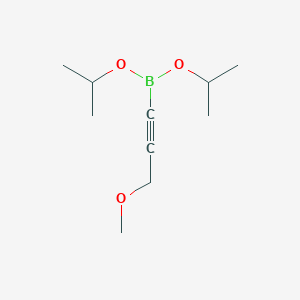
![Thiazolium, 3,4,5-trimethyl-2-[phenyl[(trimethylsilyl)oxy]methyl]-, iodide](/img/structure/B12540832.png)
